molecular formula C18H11N3O3 B11489873 Benzamide, 4-(5-oxo-5H-[1]benzopyrano[4,3-d]pyrimidin-2-yl)-

Benzamide, 4-(5-oxo-5H-[1]benzopyrano[4,3-d]pyrimidin-2-yl)-

Cat. No.: B11489873
M. Wt: 317.3 g/mol
InChI Key: QGEPTVWUVLCZHM-UHFFFAOYSA-N
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Description

Benzamide, 4-(5-oxo-5H-1benzopyrano[4,3-d]pyrimidin-2-yl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzopyrano-pyrimidine core structure, which is known for its diverse biological activities. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-(5-oxo-5H-1benzopyrano[4,3-d]pyrimidin-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the benzopyrano-pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzopyrano-pyrimidine compounds .

Scientific Research Applications

Chemistry

In chemistry, Benzamide, 4-(5-oxo-5H-1benzopyrano[4,3-d]pyrimidin-2-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Biologically, this compound has shown potential in various assays. It has been investigated for its anthelmintic properties, demonstrating activity against nematodes like Caenorhabditis elegans . This makes it a candidate for the development of new antiparasitic drugs.

Medicine

In medicine, the compound’s antiviral activity has been a focal point of research. It has shown promising results against viruses such as the Newcastle disease virus, outperforming some existing antiviral drugs . This highlights its potential as a lead compound for antiviral drug development.

Industry

Industrially, the compound’s ease of synthesis and high yield make it attractive for large-scale production. Its applications in the pharmaceutical industry are particularly noteworthy, given its potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzamide, 4-(5-oxo-5H-1benzopyrano[4,3-d]pyrimidin-2-yl)- lies in its diverse biological activities and its potential for therapeutic applications. Its high yield synthesis and the absence of metal catalysts in its preparation further enhance its appeal for research and industrial applications .

Properties

Molecular Formula

C18H11N3O3

Molecular Weight

317.3 g/mol

IUPAC Name

4-(5-oxochromeno[4,3-d]pyrimidin-2-yl)benzamide

InChI

InChI=1S/C18H11N3O3/c19-16(22)10-5-7-11(8-6-10)17-20-9-13-15(21-17)12-3-1-2-4-14(12)24-18(13)23/h1-9H,(H2,19,22)

InChI Key

QGEPTVWUVLCZHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NC=C3C(=O)O2)C4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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